![molecular formula C16H28N2O4 B2830275 Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate CAS No. 2343964-30-5](/img/structure/B2830275.png)
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also has a pyrrolidine ring, which is a secondary amine, and is also found in many drugs . The methoxycarbonyl group (-CO2CH3) is an ester functional group, which could be involved in ester hydrolysis reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and pyrrolidine rings, possibly through a cyclization reaction. The stereochemistry at the 3rd and 4th positions indicates that the synthesis process needs to be enantioselective .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The presence of these groups and centers can significantly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the ester group could undergo hydrolysis, especially under acidic or basic conditions. The secondary amine could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester could make it more polar and potentially increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediate Applications
Key Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including Vandetanib and Crizotinib. The process involves multiple steps such as acylation, sulfonation, and substitution, with the synthetic routes and methods optimized for higher yield and efficiency. The total yields from these processes vary, reflecting the complexity and efficiency of the synthetic routes employed (Min Wang et al., 2015); (Dejia Kong et al., 2016).
Enantioselective Synthesis : Research also focuses on enantiopure derivatives related to this compound, highlighting its potential in the synthesis of chiral molecules. This is crucial for the development of specific, targeted therapeutic agents and for studies in stereochemistry (J. Marin et al., 2004).
Anticancer Drug Intermediates : Some derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, emphasizing the role of these compounds in the development of new treatments for cancer. This application showcases the potential of these compounds in medicinal chemistry and drug development (Binliang Zhang et al., 2018).
Medicinal Chemistry and Biological Studies
Biologically Active Compound Synthesis : Beyond serving as intermediates, these compounds are directly involved in synthesizing biologically active molecules, such as those with antibacterial and anthelmintic activities. This underscores the compound's versatility and potential in creating new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Chemical Activation and Selectivity in Biological Systems : Selective activation of specific biological pathways, such as those involving small-conductance Ca2+-activated K+ channels, highlights the potential for targeted therapeutic interventions, showcasing the compound's relevance in designing drugs with precise mechanisms of action (C. Hougaard et al., 2009).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate should be done with appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and safety glasses, in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-7-5-11(6-8-18)12-9-17-10-13(12)14(19)21-4/h11-13,17H,5-10H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOWTEUDRUKGFN-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2CNC[C@H]2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
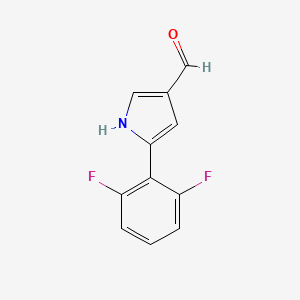

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)
![N-[4,4-dimethyl-1-(prop-2-enoyl)pyrrolidin-3-yl]-2-ethylfuran-3-carboxamide](/img/structure/B2830197.png)
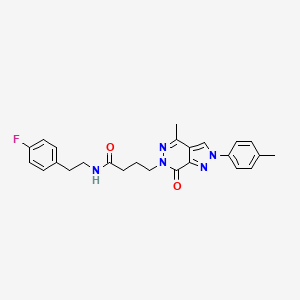

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)
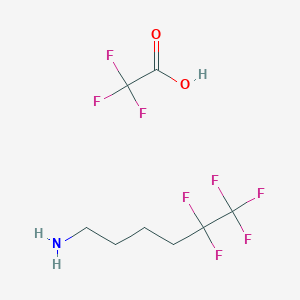
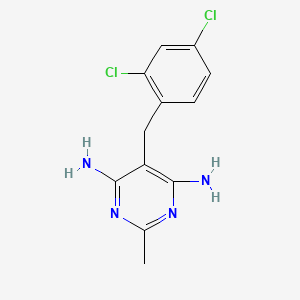
![4-[butyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2830206.png)
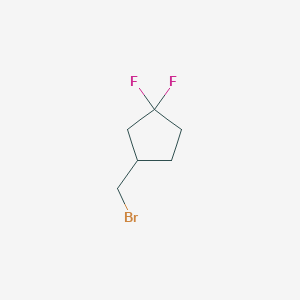
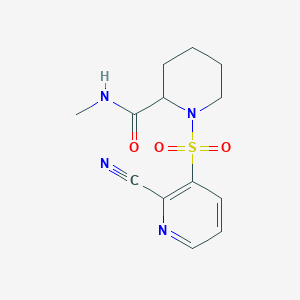

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
